2-[Di(propan-2-yloxy)phosphoryl-(naphthalen-2-ylamino)methyl]phenol
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Overview
Description
2-[Di(propan-2-yloxy)phosphoryl-(naphthalen-2-ylamino)methyl]phenol is a complex organic compound that features a unique combination of functional groups, including a phosphoryl group, a naphthylamine moiety, and a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(propan-2-yloxy)phosphoryl-(naphthalen-2-ylamino)methyl]phenol typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[Di(propan-2-yloxy)phosphoryl-(naphthalen-2-ylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The phosphoryl group can be reduced to phosphines.
Substitution: The naphthylamine moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthylamine moiety .
Scientific Research Applications
2-[Di(propan-2-yloxy)phosphoryl-(naphthalen-2-ylamino)methyl]phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[Di(propan-2-yloxy)phosphoryl-(naphthalen-2-ylamino)methyl]phenol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The phosphoryl group can interact with phosphate-binding sites, while the naphthylamine moiety can engage in π-π interactions with aromatic residues .
Comparison with Similar Compounds
Similar Compounds
- 2-[Di(propan-2-yloxy)phosphoryl-(2-naphthalenyl)methyl]sulfonylpyrimidine
- N-[1-di(propan-2-yloxy)phosphoryl-2-phenylethyl]-2-phenylacetamide
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
Compared to similar compounds, 2-[Di(propan-2-yloxy)phosphoryl-(naphthalen-2-ylamino)methyl]phenol is unique due to its combination of a phenolic group with a naphthylamine moiety and a phosphoryl group. This unique structure allows it to participate in a diverse range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2-[di(propan-2-yloxy)phosphoryl-(naphthalen-2-ylamino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28NO4P/c1-16(2)27-29(26,28-17(3)4)23(21-11-7-8-12-22(21)25)24-20-14-13-18-9-5-6-10-19(18)15-20/h5-17,23-25H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSAFILADYCNJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=CC=C1O)NC2=CC3=CC=CC=C3C=C2)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28NO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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